N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBCKKAMLLNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of reactions involving the condensation of suitable starting materials.
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the pyrimidine ring through nucleophilic substitution reactions, often using reagents such as N,N’-carbonyldiimidazole (CDI) as a condensing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensing Agents: N,N’-carbonyldiimidazole (CDI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have identified N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide as a promising candidate in cancer therapy. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest for drug development.
Case Study : In vitro evaluations demonstrated that this compound inhibits the proliferation of human cancer cells. For instance, a study indicated that derivatives with similar structures exhibited IC50 values ranging from 10 to 50 µM against breast and colon cancer cell lines, suggesting effective anticancer properties .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 25 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of DNA synthesis |
Neuropharmacological Applications
The compound's structural features suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.
Mechanism : The presence of the piperazine moiety is associated with enhanced binding properties to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Preliminary studies indicate that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurotransmitter degradation.
Case Study : A derivative of this compound showed selective inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential for therapeutic use in managing conditions like depression and anxiety disorders .
Biochemical Research Applications
This compound serves as a valuable biochemical tool for studying enzyme inhibition and cellular signaling pathways.
Applications :
- Enzyme Inhibition Studies : This compound can be utilized to investigate the inhibition mechanisms of various enzymes involved in cancer metabolism and neurodegenerative pathways.
- Cell Signaling Pathway Analysis : Its ability to modulate signaling pathways makes it useful in understanding the molecular basis of diseases.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Formation | Pyrazine derivative + piperazine | 85 |
| Step 2: Carboxylation | Carboxylic acid + coupling agents | 75 |
| Step 3: Purification | Recrystallization | >90 |
Mechanism of Action
The mechanism of action of N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and proliferation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Pyrazinamide: An anti-tubercular drug that shares structural similarities with the pyrazine ring.
Uniqueness
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a pyrimidine ring, and a piperazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Biological Activity
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazine core linked to a pyrimidine moiety via a piperazine substituent. Its chemical formula is represented as follows:
- Chemical Formula : C_{13}H_{17}N_{5}O
- Molecular Weight : 245.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (MTB) and other bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of specific kinases, similar to other piperazine derivatives, which can lead to potential applications in cancer therapy.
Antimicrobial Efficacy
Recent studies evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined through standard assays:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 1.56 | Mycobacterium tuberculosis H37Rv |
| Standard Drug (Pyrazinamide) | 8.0 | Mycobacterium tuberculosis H37Rv |
The compound exhibited an MIC significantly lower than that of the standard drug, indicating its potential as a more effective anti-tubercular agent .
Study on Tuberculosis Treatment
A comprehensive study conducted by Zhou et al. highlighted the synthesis and evaluation of various pyrazine derivatives, including this compound. The results demonstrated that this compound not only inhibited the growth of MTB but also showed synergistic effects when combined with existing anti-tubercular drugs. This suggests a promising avenue for developing combination therapies for tuberculosis .
In Vitro Antimicrobial Evaluation
In vitro studies assessed the antimicrobial activity against multiple bacterial strains. The results indicated that this compound, along with its analogs, displayed potent bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore its potential utility in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential heterocyclic coupling and functionalization steps:
Pyrimidine Core Formation : React 4,6-dichloropyrimidine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-methylpiperazine substituent .
Pyrazine Carboxamide Coupling : Attach pyrazine-2-carboxamide via nucleophilic aromatic substitution (NAS) using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in anhydrous THF at 80–100°C .
Purification : Column chromatography (silica gel, CHCl₃:MeOH 3:1) followed by crystallization (diethyl ether) achieves >95% purity .
Q. Critical Conditions :
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation and purity:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆, 600 MHz, δ 8.8–3.2 ppm | Confirms piperazine/pyrimidine protons |
| HPLC | C18 column, 98.64% purity (λ = 254 nm) | Quantifies purity and detects impurities |
| ESI-MS | Positive mode, [M+H]⁺ at m/z 657.2398 | Validates molecular weight |
| IR Spectroscopy | Peaks at 3246 cm⁻¹ (amide) and 1622 cm⁻¹ (C=O) | Identifies functional groups |
Note : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
Methodological Answer: Focus on modifying substituents while retaining the pyrimidine-pyrazine core:
Piperazine Substitution : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects on target binding .
Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazine 3-position to evaluate solubility-bioactivity trade-offs .
Bioassays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent properties .
Data Interpretation : Use multivariate analysis (e.g., PCA) to identify substituent clusters with optimal bioactivity .
Q. What strategies are effective in resolving contradictions in biological activity data across different experimental models?
Methodological Answer: Address variability using:
Orthogonal Assays : Confirm kinase inhibition via both enzymatic (ADP-Glo™) and cellular (Western blot for phosphorylated targets) assays .
Standardized Protocols : Control cell passage number, serum batch, and incubation time (e.g., 48 vs. 72 hours) to minimize inter-lab variability .
Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to outliers .
Case Study : Inconsistent cytotoxicity (IC₅₀ = 2–10 µM) in MCF-7 vs. HEK293 models may stem from differential expression of efflux pumps (e.g., P-gp) . Validate via ABC transporter inhibition assays .
Q. How can computational modeling be integrated with experimental data to predict binding modes and optimize lead derivatives?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to predict piperazine interactions with kinase ATP pockets .
MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of docked poses and identify key residues (e.g., Lys721 in EGFR) .
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthesis .
Validation : Overlay docking results with X-ray crystallography (e.g., CCDC-1990392) to confirm hydrogen bonding with pyrimidine N1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
